Diethyl (phthalimidomethyl)phosphonate

Catalog No.
S778399
CAS No.
33512-26-4
M.F
C13H16NO5P
M. Wt
297.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (phthalimidomethyl)phosphonate

CAS Number

33512-26-4

Product Name

Diethyl (phthalimidomethyl)phosphonate

IUPAC Name

2-(diethoxyphosphorylmethyl)isoindole-1,3-dione

Molecular Formula

C13H16NO5P

Molecular Weight

297.24 g/mol

InChI

InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3

InChI Key

IUZMHUAHKBHJFY-UHFFFAOYSA-N

SMILES

CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC

Canonical SMILES

CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC

DEPMP is a colorless to white crystalline solid. While its origin is not specifically documented in scientific literature, it is likely synthesized in a laboratory setting due to its role as an intermediate. Its significance lies in its ability to readily undergo further reactions to form a variety of phosphonate compounds, which have applications in medicinal chemistry, materials science, and agriculture (1: ).


Molecular Structure Analysis

DEPMP possesses a unique structure consisting of three key functional groups:

  • Diethyl phosphonate

    This group (PO(OEt)2) contains a central phosphorus atom bonded to two ethyl groups (Et) and an oxygen atom doubly bonded to a phosphorus atom. The remaining oxygen atoms are each singly bonded to an ethyl group.

  • Methyl group

    A single carbon atom (CH₃) is linked to the phosphorus atom.

  • Phthalimide group

    This cyclic group (C₆H₄(CO)₂N) consists of a benzene ring with two carbonyl groups (C=O) attached to adjacent carbon atoms and a nitrogen atom completing the ring. The methyl group is attached to the carbon atom between the two carbonyls.

The presence of the phthalimide group offers a protective effect on the reactive phosphorus center, allowing for further functionalization at the methyl group while maintaining the integrity of the phosphonate moiety (1: ).


Chemical Reactions Analysis

DEPMP's importance lies in its diverse reactivity. Here are some key reactions:

  • Nucleophilic substitution: The methyl group can be readily substituted with various nucleophiles (Nu) through Sɲ2 reactions. This allows for the introduction of a wide range of functionalities, generating new phosphonate derivatives with tailored properties.

For example, reaction with a primary amine (RNH₂) yields a phosphonamidate:

DEPMP + RNH₂ -> RNHCH₂PO(OEt)₂ (2)

  • Deprotection: The phthalimide group can be selectively removed under mild conditions using hydrazine (N₂H₄) to reveal the free phosphonate group:

DEPMP + N₂H₄ -> CH₃PO(OEt)₂ + Phthalic acid derivatives (3: )

Horner-Wadsworth-Emmons (HWE) Reaction:

DPMP serves as a key reagent in the HWE reaction, a powerful tool for carbon-carbon bond formation. It acts as a Wittig carbonylating agent, readily generating α,β-unsaturated carbonyl compounds upon reaction with a strong base like sodium ethoxide. These unsaturated products find numerous applications in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials .

Synthesis of Bioactive Molecules:

DPMP's ability to participate in HWE reactions makes it valuable for the synthesis of various bioactive molecules. Researchers have employed it in the synthesis of:

  • Macrocyclic phosphorous acid analogs as inhibitors of Hepatitis C virus NS3 protease: These analogs hold promise in the development of new antiviral therapies .
  • Dendrimer-based pH-responsive MRI contrast agents: These agents have potential applications in medical imaging for disease diagnosis and monitoring .

Other Applications:

Beyond HWE reactions and bioactive molecule synthesis, DPMP finds use in other areas of scientific research, such as:

  • Preparation of phosphonate esters: These esters serve as valuable intermediates in various organic syntheses .
  • Study of reaction mechanisms: DPMP's reactivity allows researchers to investigate the mechanisms of different chemical reactions involving organophosphorus compounds.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Diethyl (phthalimidomethyl)phosphonate

Dates

Modify: 2023-08-15

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